molecular formula C13H7BrCl2O B1334063 3-Bromo-3',5'-dichlorobenzophenone CAS No. 844879-42-1

3-Bromo-3',5'-dichlorobenzophenone

Cat. No.: B1334063
CAS No.: 844879-42-1
M. Wt: 330 g/mol
InChI Key: JFWKNPFGZDOIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3’,5’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O and a molecular weight of 330.01 g/mol . It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-Bromo-3’,5’-dichlorobenzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers

Safety and Hazards

While specific safety and hazard information for 3-Bromo-3’,5’-dichlorobenzophenone was not found, it is generally advisable to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-3’,5’-dichlorobenzophenone can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-bromoacetophenone reacts with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-3’,5’-dichlorobenzophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,5’-dichlorobenzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4’-chlorobenzophenone: Similar structure with a different substitution pattern.

    3,5-Dibromo-4’-chlorobenzophenone: Contains additional bromine atoms.

    3-Chloro-3’,5’-dibromobenzophenone: Contains additional chlorine atoms.

Uniqueness

3-Bromo-3’,5’-dichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required .

Properties

IUPAC Name

(3-bromophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWKNPFGZDOIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373622
Record name 3-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-42-1
Record name (3-Bromophenyl)(3,5-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.